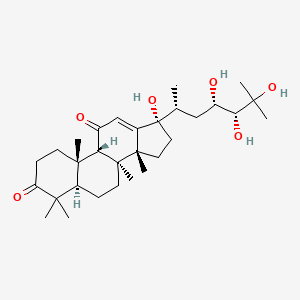
Alismanol M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alismanol M is a protostane-type triterpenoid compound isolated from the rhizome of Alisma orientale. It functions as a farnesoid X receptor agonist with an EC50 value of 50.25 μM . This compound is primarily used in research related to cholestasis and nonalcoholic steatohepatitis .
准备方法
Alismanol M is typically isolated from the rhizome of Alisma orientale. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound
化学反应分析
Alismanol M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure.
科学研究应用
Alismanol M has a wide range of scientific research applications:
作用机制
Alismanol M exerts its effects by acting as an agonist for the farnesoid X receptor. This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism . By activating the farnesoid X receptor, this compound influences these pathways, which can help alleviate conditions like cholestasis and nonalcoholic steatohepatitis .
相似化合物的比较
Alismanol M is unique among protostane-type triterpenoids due to its specific agonistic activity on the farnesoid X receptor. Similar compounds include:
Alisol A: Another protostane-type triterpenoid with different biological activities.
Alisol B 23-acetate: Known for its inhibitory effects on human carboxylesterase 2.
Alismanol J: Shares structural similarities with this compound but has distinct biological properties.
These compounds highlight the diversity within the protostane-type triterpenoids and underscore the unique properties of this compound.
属性
分子式 |
C30H48O6 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1 |
InChI 键 |
WSJIFVGTEOWNDG-GAGXMAOZSA-N |
手性 SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
规范 SMILES |
CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


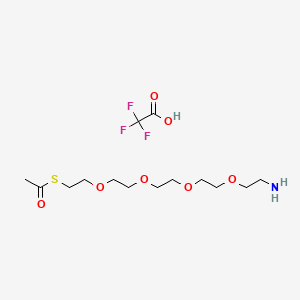
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
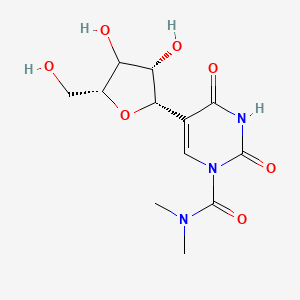
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
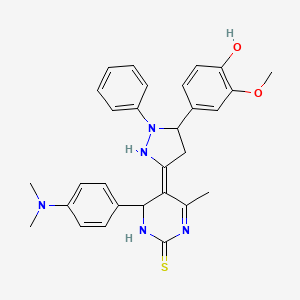
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

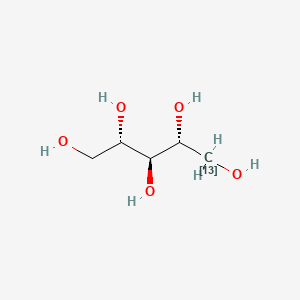
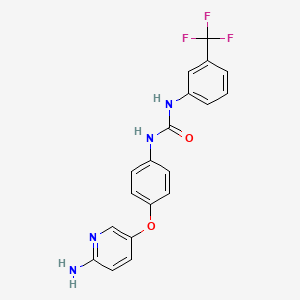

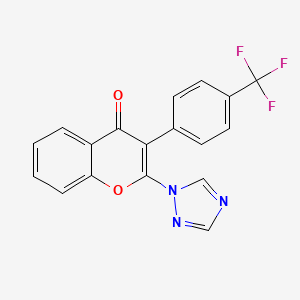
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
